molecular formula C8H9BF2O2 B11907918 (4-Ethyl-2,3-difluorophenyl)boronic acid

(4-Ethyl-2,3-difluorophenyl)boronic acid

Cat. No.: B11907918
M. Wt: 185.97 g/mol
InChI Key: GAZGXIDBUIKYDM-UHFFFAOYSA-N
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Description

(4-Ethyl-2,3-difluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethyl and difluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2,3-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethyl-2,3-difluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2,3-difluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other peroxides.

    Esterification: Alcohols and acid catalysts.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation.

    Boronic Esters: Formed via esterification.

Scientific Research Applications

(4-Ethyl-2,3-difluorophenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethyl-2,3-difluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethyl-2,3-difluorophenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The presence of both ethyl and difluoro groups can enhance the compound’s stability and reactivity in certain synthetic applications.

Properties

Molecular Formula

C8H9BF2O2

Molecular Weight

185.97 g/mol

IUPAC Name

(4-ethyl-2,3-difluorophenyl)boronic acid

InChI

InChI=1S/C8H9BF2O2/c1-2-5-3-4-6(9(12)13)8(11)7(5)10/h3-4,12-13H,2H2,1H3

InChI Key

GAZGXIDBUIKYDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)CC)F)F)(O)O

Origin of Product

United States

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